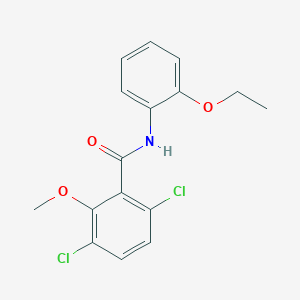

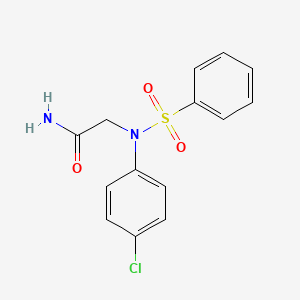

3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, where an amino compound reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized by reacting 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related benzamides has been determined using single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include substitutions and transformations that result in changes to their molecular structure, influencing their potential applications. For example, pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, indicating a versatility in chemical reactions that allow for the synthesis of a wide range of derivatives with varied properties (Abdulla et al., 2013).

Physical Properties Analysis

Physical properties such as crystal structure and polymorphism are crucial for understanding the potential applications of these compounds. The crystal structure analysis of related compounds shows different crystalline polymorphs, indicating the influence of molecular configuration on solid-state properties (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For instance, studies on related compounds show the importance of hydrogen bonding in determining the reactivity and interaction with biological molecules. The presence of substituents such as methoxy or chloro groups can significantly affect these properties, as demonstrated in various structure-activity relationship studies (Perrone et al., 1998).

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Research on similar benzamide derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the study of molecular structures and intermolecular interactions. These studies involve acylation reactions, characterization through NMR and elemental analysis, and the influence of dimerization and crystal packing on molecular geometry, providing foundational knowledge for understanding the behavior of complex organic molecules in various environments (Karabulut et al., 2014).

Antibacterial Applications

Compounds within the benzamide family have been explored for their antibacterial properties. For instance, modifications of 3-methoxybenzamide have led to the development of potent antistaphylococcal compounds, highlighting the potential of benzamide derivatives in creating new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).

Inhibition of Cell Division Proteins

Benzamide derivatives such as 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, showcasing their role in studying bacterial cell division and potentially developing novel antimicrobial strategies (Ohashi et al., 1999).

Corrosion Inhibition

Methoxy-substituted benzamidines, a class related to benzamides, have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid media. This application is crucial for protecting industrial machinery and infrastructure, showing the versatility of benzamide derivatives in materials science (Fouda et al., 2020).

Propiedades

IUPAC Name |

3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-3-22-13-7-5-4-6-12(13)19-16(20)14-10(17)8-9-11(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXAIRZTLQXHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

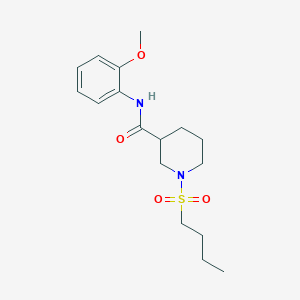

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)